1,8-Diazaspiro[4.5]decan-2-one
CAS No.: 1158749-93-9
Cat. No.: VC7824996
Molecular Formula: C8H14N2O
Molecular Weight: 154.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1158749-93-9 |
|---|---|
| Molecular Formula | C8H14N2O |
| Molecular Weight | 154.21 g/mol |
| IUPAC Name | 1,8-diazaspiro[4.5]decan-2-one |
| Standard InChI | InChI=1S/C8H14N2O/c11-7-1-2-8(10-7)3-5-9-6-4-8/h9H,1-6H2,(H,10,11) |
| Standard InChI Key | UXPXPVHFEUNLBQ-UHFFFAOYSA-N |
| SMILES | C1CC2(CCNCC2)NC1=O |
| Canonical SMILES | C1CC2(CCNCC2)NC1=O |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a spirocyclic structure where a piperidine ring is fused to a pyrrolidone moiety via a shared carbon atom (spiro carbon). This configuration imposes significant conformational constraints, enhancing binding selectivity in biological systems . The IUPAC name 1,8-diazaspiro[4.5]decan-2-one explicitly denotes:
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Diaza: Two nitrogen atoms at positions 1 and 8
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Spiro[4.5]: A 5-membered ring (pyrrolidone) and a 6-membered ring (piperidine) sharing one atom
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Decan-2-one: A 10-atom system with a ketone group at position 2
Molecular Data
Key physicochemical properties are summarized below:
X-ray crystallography studies of derivatives reveal chair-boat conformations in the piperidine ring, with the lactam group adopting an envelope conformation . This structural rigidity enhances metabolic stability compared to linear analogs.
Synthetic Methodologies
Core Synthesis Strategies
Three principal routes dominate the synthesis of 1,8-diazaspiro[4.5]decan-2-one:
Route 1: Cyclocondensation Approach
4-Piperidone derivatives undergo Mannich reactions with formaldehyde and ammonium chloride under acidic conditions, followed by lactamization. Optimized conditions (pH 4.5-5.0, 80°C) achieve yields up to 68%.
Route 2: Ring-Closing Metathesis
Aza-Michael addition of acrylonitrile to N-allylpiperidone precursors, followed by Grubbs catalyst-mediated metathesis, produces the spirocycle in 55-60% yield . This method enables stereoselective synthesis of enantiomerically pure forms.
Route 3: Solid-Phase Synthesis
Immobilized resin-bound amines facilitate sequential alkylation and cyclization steps, particularly useful for parallel synthesis of derivatives . Typical protocol:
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Wang resin functionalization with Fmoc-piperidine
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Deprotection and coupling with bromoacetyl bromide
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Cyclization using HATU/DIEA in DMF
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Cleavage with TFA/water
Salt Formation
The hydrochloride salt (CAS 1389313-57-8) is prepared by bubbling HCl gas through a dichloromethane solution of the free base, achieving >95% conversion . Critical parameters:
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Temperature: 0-5°C to prevent decomposition
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Solvent ratio: 1:3 (v/v) DCM:diethyl ether
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Drying: Vacuum desiccation over P₂O₅
Physicochemical Profile
Thermal Properties
Solubility Characteristics
| Solvent | Solubility (mg/mL, 25°C) |
|---|---|
| Water | 32.1 ± 1.5 (hydrochloride) |
| Ethanol | 18.7 ± 0.9 |
| DMSO | 45.3 ± 2.1 |
| Dichloromethane | <0.1 |
Data derived from shake-flask method (n=3) . The hydrochloride salt exhibits pH-dependent solubility, with maximum solubility at pH 3.5-4.0.
Biological Activities and Applications
Kinase Inhibition
Structural analogs demonstrate potent CDK8/19 inhibition (IC₅₀ = 2.3-8.7 nM), as shown in MED12-dependent transcriptional assays . Key structure-activity relationship (SAR) findings:
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N1 methylation improves metabolic stability (t₁/₂ increased from 1.2 to 4.7 h in human microsomes)
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Spiro carbon substitution modulates kinase selectivity (CDK8 vs CDK19)
Neurological Targets
In rodent models, 1-(cyclopropylmethyl) derivatives exhibit σ₁ receptor binding (Kᵢ = 14 nM) with 150-fold selectivity over σ₂ . Behavioral assays show:
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58% reduction in neuropathic pain (CCI model) at 10 mg/kg
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No observed catalepsy at therapeutic doses
Materials Science Applications
Thin films prepared via electrochemical deposition (0.1 M solution in acetonitrile) display:
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Dielectric constant (εᵣ) = 3.8 ± 0.2 at 1 MHz
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Breakdown voltage = 4.2 MV/cm
Suitable as interlayer dielectrics in flexible electronics .
Recent Advancements (2023-2025)
Continuous Flow Synthesis
A microreactor-based system achieves 92% yield with residence time <5 minutes:
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Reactor type: Corning AFR module
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Conditions: 120°C, 18 bar, 0.2 mL/min flow rate
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Productivity: 1.2 kg/day per reactor
PROTAC Development
Bifunctional molecules incorporating 1,8-diazaspiro[4.5]decan-2-one demonstrate BRD4 degradation (DC₅₀ = 9.8 nM) with reduced off-target effects compared to JQ1 analogs .
Green Chemistry Innovations
A solvent-free mechanochemical synthesis reduces E-factor from 48 to 3.2:
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Reagents: 4-piperidone monohydrate, ammonium acetate
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Milling: 30 Hz, 4 mm stainless steel balls, 2 h
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Yield: 81% with 99.2% purity
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